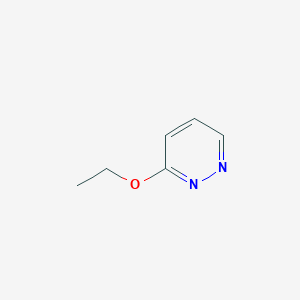3-Ethoxypyridazine
CAS No.: 62567-44-6
Cat. No.: VC7803062
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62567-44-6 |
|---|---|
| Molecular Formula | C6H8N2O |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 3-ethoxypyridazine |
| Standard InChI | InChI=1S/C6H8N2O/c1-2-9-6-4-3-5-7-8-6/h3-5H,2H2,1H3 |
| Standard InChI Key | ZVVWBPYZGKHHSR-UHFFFAOYSA-N |
| SMILES | CCOC1=NN=CC=C1 |
| Canonical SMILES | CCOC1=NN=CC=C1 |
Introduction
Chemical Structure and Nomenclature
3-Ethoxypyridazine (C₆H₇N₂O) consists of a six-membered pyridazine ring—a diazine with two adjacent nitrogen atoms—and an ethoxy (-OCH₂CH₃) substituent at the 3-position. The pyridazine ring’s electron-deficient nature, due to the two electronegative nitrogen atoms, influences its reactivity and interaction with biological systems . The ethoxy group introduces steric and electronic effects that may modulate solubility and binding affinity in comparison to smaller alkoxy substituents, such as methoxy .
Synthesis Pathways
While no direct synthesis routes for 3-ethoxypyridazine are documented in the provided sources, methodologies for analogous compounds like 3-ethylpyridine and 3-methoxypyridine offer insights. For instance, 3-ethylpyridine is synthesized via multi-step reactions involving acetic acid and ethanol under reflux conditions, followed by potassium hydroxide-mediated steps . Similarly, alkoxylation of pyridazine derivatives typically involves nucleophilic substitution or metal-catalyzed coupling reactions. A hypothetical route for 3-ethoxypyridazine could involve ethoxylation of 3-chloropyridazine using ethanol in the presence of a base, though experimental validation is required .
Physicochemical Properties
Physical State and Solubility
Based on data from 3-methoxypyridine , 3-ethoxypyridazine is likely a liquid at room temperature with moderate water solubility due to the ethoxy group’s hydrophilicity. The presence of two nitrogen atoms in the pyridazine ring may enhance polarity compared to pyridine derivatives, potentially increasing solubility in polar aprotic solvents.
Table 1: Estimated Physical Properties of 3-Ethoxypyridazine
Spectroscopic Characteristics
Infrared (IR) spectroscopy would likely show absorption bands for C-O-C stretching (~1100 cm⁻¹) and aromatic C-N vibrations (~1600 cm⁻¹). Nuclear magnetic resonance (NMR) spectra would feature distinct signals for the ethoxy group’s methyl and methylene protons (δ 1.3–1.5 ppm and δ 3.8–4.0 ppm, respectively) and pyridazine ring protons (δ 7.0–8.5 ppm) .
Biological and Industrial Applications
Flavor and Fragrance Industry
Alkoxy pyridines, such as 3-ethylpyridine, are utilized as flavor ingredients due to their roasted, nutty aromas . While 3-ethoxypyridazine’s organoleptic properties remain unstudied, its structural similarity suggests potential use in flavor formulations, contingent on regulatory approval (e.g., FEMA GRAS status) .
Pharmaceutical Intermediates
Pyridazine derivatives are explored as building blocks in drug discovery. For example, 3-ethoxypyridazine-4,5-diamine—a derivative—is listed as a commercial compound, implying its role in synthesizing biologically active molecules. The ethoxy group may enhance metabolic stability compared to methoxy analogues, a critical factor in pharmacokinetics .
Degradation and Environmental Fate
Microbial degradation pathways for pyridine derivatives, such as those observed in Gordonia nitida LE31, involve ring cleavage and oxidation . While 3-ethoxypyridazine’s biodegradation is undocumented, its ethoxy group may undergo hydrolytic cleavage to form pyridazine-3-ol, followed by ring-opening via enzymes like levulinic aldehyde dehydrogenase . Such pathways are critical for assessing environmental persistence and ecotoxicity.
Challenges and Future Directions
The absence of direct experimental data on 3-ethoxypyridazine underscores the need for targeted research. Key priorities include:
-
Synthesis Optimization: Developing efficient, scalable routes for 3-ethoxypyridazine.
-
Toxicological Profiling: Evaluating acute and chronic toxicity in model organisms.
-
Application Exploration: Screening for antimicrobial, anticancer, or catalytic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume